Home > Products > Screening Compounds P101229 > (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
(5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one -

(5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

Catalog Number: EVT-4906258
CAS Number:
Molecular Formula: C17H13ClN2O2S
Molecular Weight: 344.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a specific synthesis for 5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one was not identified in the provided papers, a general synthesis route for 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones is described []. The synthesis involves a two-step process:

  • Step 2: Condensation of the 2-substituted-1,3-thiazol-4(5H)-one with an aromatic aldehyde (in this case, 2-chlorobenzaldehyde) to afford the desired 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one. This reaction typically employs mild conditions and can be facilitated by microwave irradiation [].
Applications
  • Antileukemic Activity: 5-Arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones have demonstrated promising antileukemic activity against several leukemia cell lines []. The presence of specific substituents on the arylidene ring appears to influence the potency and selectivity of these compounds.

(5Z)-5-(2-Methoxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

  • Compound Description: This compound is a 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one derivative studied for its antileukemic activity. It demonstrated high potency against several leukemia cell lines, with IC50 values in the submicromolar range (0.10–0.95 µM). []

(5Z)-5-(2-Ethoxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

  • Compound Description: Another 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one analog with notable antileukemic activity against various leukemia cell lines. Similar to the previous compound, it exhibited submicromolar IC50 values (0.10–0.95 µM) in in vitro studies. []

(5Z)-5-(2-Benzyloxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

  • Compound Description: This 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one derivative displayed potent antileukemic effects in vitro. It effectively inhibited the proliferation of several leukemia cell lines at submicromolar concentrations (IC50 = 0.10–0.95 µM). []

(5Z)-5-(2-Allyloxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

  • Compound Description: This compound, a member of the 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one series, exhibited potent antileukemic activity. It effectively suppressed the growth of various leukemia cell lines at submicromolar concentrations, similar to the other related compounds mentioned. []

5-[(Dimethylamino)methylidene]-4-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one

  • Compound Description: This compound is a 5-[(dimethylamino)methylidene]-4-phenylamino-1,3-thiazol-2(5H)-one derivative synthesized to investigate the structural aspects of proton tautomerism in the amidine system. Studies revealed that this compound predominantly exists in the amine tautomeric form in both solid and liquid states. []

5-[(Dimethylamino)methylidene]-4-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one

  • Compound Description: This compound, an isomer of the previous compound, was also synthesized to study proton tautomerism in the amidine system. Similar to its isomer, it primarily exists in the amine tautomeric form in both solid and solution phases. []

5-Dimethylaminomethylidene-4-(o-hydroxyphenyl)amino-1,3-thiazol-2(5H)-one

  • Compound Description: This compound is a 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-one derivative synthesized to investigate the structural changes associated with proton tautomerism in the amidine system. It consistently exists in the amino tautomeric form in both solid and solution phases. []

5-Dimethylaminomethylidene-4-(m-hydroxyphenyl)amino-1,3-thiazol-2(5H)-one

  • Compound Description: This compound, another 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-one analog, was synthesized to study the structural changes accompanying proton tautomerism. Similar to the previous compounds, it predominantly exists in the amino tautomeric form. []

5-Dimethylaminomethylidene-4-(p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-one

  • Compound Description: This compound, a 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-one derivative, was prepared to investigate the impact of proton tautomerism on its structure. It consistently exists in the amino tautomeric form in both solid and solution phases. []

(Z)-2-Amino-5-[2,4-dimethoxy-6-(4-methoxystyryl)benzylidene]-1,3-thiazol-4(5H)-one methanol solvate

  • Compound Description: The crystal structure of this compound, a 2-amino-1,3-thiazol-4(5H)-one derivative, reveals a Z configuration for the double bond connecting the thiazolone and resveratrol units. Intermolecular hydrogen bonds involving N—H⋯O, N—H⋯N, and O—H⋯O interactions link the molecules into chains. []

Properties

Product Name

(5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

InChI

InChI=1S/C17H13ClN2O2S/c1-20(12-6-8-13(21)9-7-12)17-19-16(22)15(23-17)10-11-4-2-3-5-14(11)18/h2-10,21H,1H3/b15-10+

InChI Key

CLOCQLRJGDGSRO-XNTDXEJSSA-N

SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.